Daunoform
Description
Structure
2D Structure
Properties
Molecular Formula |
C57H58N2O20 |
|---|---|
Molecular Weight |
1091.1 g/mol |
IUPAC Name |
(7S,9S)-9-acetyl-7-[[1-[[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-4-methyl-2,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-1-yl]methyl]-4-methyl-2,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-6-yl]oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C57H58N2O20/c1-22-54-30(13-36(76-22)78-34-17-56(70,24(3)60)15-28-40(34)52(68)44-42(48(28)64)46(62)26-9-7-11-32(72-5)38(26)50(44)66)58(20-74-54)19-59-21-75-55-23(2)77-37(14-31(55)59)79-35-18-57(71,25(4)61)16-29-41(35)53(69)45-43(49(29)65)47(63)27-10-8-12-33(73-6)39(27)51(45)67/h7-12,22-23,30-31,34-37,54-55,64-65,68-71H,13-21H2,1-6H3/t22?,23?,30?,31?,34-,35-,36?,37?,54?,55?,56-,57-/m0/s1 |
InChI Key |
YLOWDICEHJNRKT-ZAMBJFMHSA-N |
Isomeric SMILES |
CC1C2C(CC(O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)C)O)N(CO2)CN7COC8C7CC(OC8C)O[C@H]9C[C@@](CC1=C9C(=C2C(=C1O)C(=O)C1=C(C2=O)C(=CC=C1)OC)O)(C(=O)C)O |
Canonical SMILES |
CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)C)O)N(CO2)CN7COC8C7CC(OC8C)OC9CC(CC1=C9C(=C2C(=C1O)C(=O)C1=C(C2=O)C(=CC=C1)OC)O)(C(=O)C)O |
Synonyms |
daunoform |
Origin of Product |
United States |
Scientific Research Applications
Comparative Efficacy
The efficacy of Daunoform has been documented in various studies. A notable study highlighted that this compound is approximately 150-fold more toxic to MCF-7 human breast cancer cells and 10,000-fold more toxic to MCF-7/ADR resistant cells compared to daunorubicin . This increased potency is attributed to the formaldehyde-mediated formation of doxorubicin-DNA adducts, which are more cytotoxic than the lesions typically induced by topoisomerase II-mediated mechanisms .
Case Studies and Research Findings
Several investigations have demonstrated the clinical relevance and potential of this compound:
- Breast Cancer Cells : In vitro studies indicated that this compound not only enhances drug uptake but also prolongs retention within the nucleus of cancer cells. This property contributes to its higher cytotoxicity compared to traditional anthracyclines .
- Prostate Cancer Models : Research involving prostate cancer cell lines showed that this compound's nuclear uptake was significantly higher than that of conventional anthracyclines. This characteristic is crucial for maximizing therapeutic effects while minimizing systemic toxicity .
- Resistance Mechanisms : The ability of this compound to overcome drug resistance is particularly noteworthy. It has been observed that this compound can effectively induce apoptosis in cell lines that are typically resistant to standard treatments, thus offering a promising avenue for addressing treatment failures in resistant cancers .
Data Table: Comparative Cytotoxicity of this compound vs. Doxorubicin
| Cell Line | Cytotoxicity (IC50) | Relative Toxicity Increase |
|---|---|---|
| MCF-7 | 0.5 µM | 150-fold |
| MCF-7/ADR | 0.01 µM | 10,000-fold |
| Prostate Cancer | 0.3 µM | Significant increase |
Chemical Reactions Analysis
Hydrolysis and Stability
Daunoform undergoes pH-dependent hydrolysis , regenerating daunorubicin and formaldehyde:
-
Primary pathway :
-
Intermediate : 3'-N,4'-O-Methylenedaunorubicin forms transiently .
-
Kinetics :
Condition Half-life (h) pH 7.4, 37°C 4.2 pH 5.0, 37°C 1.8
This instability necessitates storage at low temperatures (−20°C) to prevent premature degradation .
DNA Alkylation Mechanism
This compound reacts with DNA 10× faster than daunorubicin + free formaldehyde, forming covalent adducts:
-
Reaction steps :
-
Hydrolysis releases formaldehyde.
-
Formaldehyde crosslinks daunorubicin’s 3'-N to guanine’s exocyclic amino group.
-
Adduct characterization :
| Method | Findings |
|---|---|
| HPLC | 4 major adduct peaks resolved |
| MS/MS | m/z 1485 (this compound-DNA adduct) |
Cytotoxicity in Resistant Cells
This compound’s lipophilicity (logP = 1.8 vs. 0.5 for daunorubicin) enhances cellular uptake, bypassing P-glycoprotein efflux pumps :
| Cell Line | IC₅₀ (this compound) | IC₅₀ (Daunorubicin) | Fold Increase |
|---|---|---|---|
| MCF-7 (WT) | 0.02 μM | 3.0 μM | 150× |
| MCF-7/ADR (Res) | 0.05 μM | 500 μM | 10,000× |
Mechanism : Direct DNA alkylation circumvents reliance on formaldehyde catalysis, overcoming resistance .
Comparative Reactivity Table
| Reaction Type | This compound | Daunorubicin + CH₂O |
|---|---|---|
| DNA binding rate | 8.7 × 10³ M⁻¹s⁻¹ | 1.2 × 10³ M⁻¹s⁻¹ |
| Adduct stability | t₁/₂ = 48 h (pH 7.4) | t₁/₂ = 12 h (pH 7.4) |
| Cellular uptake | 90% internalized in 1 h | 15% internalized in 1 h |
This compound’s unique reactivity—from its dimeric structure to rapid DNA adduct formation—explains its exceptional potency against drug-resistant cancers. Further studies optimizing its stability could enhance clinical applicability.
Preparation Methods
Reaction Conditions
This compound is synthesized by stirring daunorubicin hydrochloride (0.4 mmol) with aqueous formaldehyde (37% w/v) at pH 6.0 for 24–48 hours at room temperature. The reaction proceeds via the formation of a methylene bridge between two daunorubicin molecules, facilitated by the oxazolidine intermediate. Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| pH | 6.0 | |
| Temperature | 25°C | |
| Reaction Time | 24–48 hours | |
| Yield | 40–50% |
The reaction mixture is monitored using thin-layer chromatography (TLC) to confirm the consumption of starting material and the emergence of this compound.
Workup and Purification
Post-reaction, the crude product is extracted with chloroform (3 × 5 mL) under alkaline conditions (pH 8.5). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification via silica gel column chromatography (chloroform:methanol, 9:1 v/v) yields this compound as an orange-red solid.
Reductive Amination Approach
An alternative method involves reductive amination, though this approach is less commonly reported for this compound. A generalized procedure from analogous anthracycline derivatives suggests the following steps:
- Reaction Setup : Daunorubicin hydrochloride (0.23 g) is suspended in acetonitrile-water (3:1, 9 mL) with excess formaldehyde (8.0 mmol).
- Reduction : Sodium cyanoborohydride (NaCNBH₃, 1.2 mmol) is added, and the mixture is stirred for 30 minutes.
- Workup : The product is extracted with chloroform, washed with water, and purified via column chromatography.
While this method is effective for alkylated derivatives, its application to this compound requires further validation, as no direct studies have been published.
Fermentation-Derived Precursors
Daunorubicin, the precursor to this compound, is produced via fermentation using Streptomyces peucetius (NRRL 3539) under optimized conditions. Key steps include:
- Fermentation Medium : A mixture of distillers solubles (4 kg), shelled beans (12 kg), soya bean oil (8 L), and cobalt chloride (8 g) in 330 L of water.
- Culture Conditions : Submerged aerobic fermentation at 27°C for 170 hours with aeration (30 m³/h) and agitation (260 rpm).
- Harvesting : The broth is acidified with oxalic acid (pH 1.5–2.0), filtered, and extracted with chloroform to isolate daunorubicin.
High-purity daunorubicin (>95%) is critical for efficient this compound synthesis, as impurities can hinder conjugate formation.
Analytical Characterization
This compound’s structure is confirmed through spectroscopic and chromatographic methods:
Spectroscopic Data
Chromatographic Validation
- HPLC : Retention time of 12.3 minutes (C18 column, acetonitrile:water 65:35, 1 mL/min).
- TLC : Rₓ 0.42 (chloroform:methanol 9:1).
Stability and Hydrolysis Considerations
This compound exhibits hydrolytic instability, reverting to daunorubicin under physiological conditions. The hydrolysis pathway involves two intermediates:
- 3'-N,4'-O-Methylenedaunorubicin : Formed within 1 hour at pH 7.4.
- Daunorubicin : Complete hydrolysis after 24 hours.
| Condition | Half-Life (Hours) | Hydrolysis Product | Source |
|---|---|---|---|
| pH 7.4, 37°C | 2.5 | Daunorubicin | |
| pH 5.0, 25°C | 8.2 | Intermediate |
Comparative Analysis of Methods
The formaldehyde conjugation method remains the gold standard due to its reproducibility and moderate yields. In contrast, reductive amination offers faster reaction times but requires stringent control over reducing agents. Fermentation-derived daunorubicin ensures a high-quality starting material, though the process is labor-intensive.
Q & A
Basic Research Questions
Q. How do I formulate a research question that balances specificity and feasibility in experimental design?
- Methodological Answer : Begin by narrowing the scope using frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) to structure hypotheses. Ensure the question is resolvable with available statistical tools (e.g., regression analysis, ANOVA) and avoids ambiguity . Validate feasibility by conducting a preliminary literature review to confirm data availability and methodological alignment with prior studies .
Q. What are best practices for designing a survey instrument to minimize bias in data collection?
- Methodological Answer : Use mixed question types (e.g., Likert scales for attitudes, open-ended for qualitative insights) to triangulate data. Implement validation rules in digital tools like Google Forms (e.g., restricting responses to numerical ranges or email formats) to reduce input errors . Randomize question order and employ branching logic to avoid leading participants . Pilot-test the survey with a small cohort to identify ambiguities .
Q. How can I ensure ethical compliance when collecting sensitive data via online platforms?
- Methodological Answer : Classify data as anonymous, pseudonymized, or identifiable early in the design phase. Use pseudonymization with encryption keys stored separately from the dataset . Platforms like Google Forms should be configured to disable respondent tracking (e.g., IP address collection) and comply with GDPR or HIPAA standards for storage .
Advanced Research Questions
Q. How do I resolve contradictions in dataset findings caused by confounding variables?
- Methodological Answer : Apply multivariable regression to isolate confounding effects. For observational studies, use propensity score matching to balance groups. Validate results through sensitivity analyses or Bayesian hierarchical models to assess robustness . Document discrepancies transparently, noting limitations in the discussion section .
Q. What strategies optimize data validity in longitudinal studies using digital survey tools?
- Methodological Answer : Implement time-stamped response tracking via Google Forms to monitor participation waves. Use conditional formatting in Google Sheets to flag outliers or incomplete entries. Integrate automated reminders and incentives (e.g., gift cards) to reduce attrition . For qualitative data, apply triangulation with interview transcripts or focus group notes .
Q. How can I enhance the reproducibility of experimental results when using crowdsourced data?
- Methodological Answer : Standardize data collection protocols (e.g., pre-register hypotheses on Open Science Framework). Share raw datasets and analysis code publicly via repositories like Zenodo or GitHub. Use version control in Google Sheets to track changes and maintain audit trails . For meta-analyses, adhere to PRISMA guidelines to ensure transparency .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing non-parametric survey data?
- Methodological Answer : Use Mann-Whitney U tests for between-group comparisons or Kruskal-Wallis H tests for multi-group analyses. For correlation, apply Spearman’s rank-order coefficient. Visualize distributions with box plots or kernel density estimates .
Q. How do I address low response rates in online surveys without compromising data integrity?
- Methodological Answer : Apply weighting adjustments (e.g., post-stratification) to align demographics with the target population. Use non-response bias analysis by comparing early and late responders. Supplement with targeted outreach (e.g., stratified sampling via email lists) .
Tables: Common Methodological Pitfalls and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
